4-Fluorophenol

説明

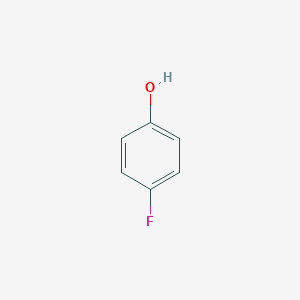

Structure

2D Structure

特性

IUPAC Name |

4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMPLDJJXGPMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052047 | |

| Record name | 4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid with an odor like phenol; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.19 [mmHg] | |

| Record name | 4-Fluorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

371-41-5 | |

| Record name | 4-Fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-FLUOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6DT6TR5E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preamble to Advanced Research on 4 Fluorophenol

Significance of Fluorinated Aromatic Compounds in Scientific Inquiry

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties, making organofluorine compounds a cornerstone of modern chemical research. numberanalytics.com The carbon-fluorine (C-F) bond is the strongest single bond to carbon, lending exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orgtaylorandfrancis.com Fluorine's high electronegativity (3.98) induces significant bond polarization, which can influence a molecule's acidity, dipole moment, and binding interactions. wikipedia.orgtandfonline.com

In medicinal chemistry, the substitution of hydrogen with a fluorine atom, a bioisostere, can enhance a drug's metabolic stability, bioavailability, and binding affinity for its target protein. tandfonline.comnih.govnih.gov This strategy is so effective that fluorinated compounds now account for approximately 20% of all pharmaceuticals. taylorandfrancis.comnih.gov Notable examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-cancer drug 5-fluorouracil. wikipedia.orgyoutube.com

In materials science, fluorination is key to creating advanced materials like fluoropolymers, which are prized for their high thermal stability and chemical resistance. numberanalytics.comtaylorandfrancis.com The unique properties of fluorinated compounds also find use in agrochemicals, liquid crystals, and as reagents in organic synthesis. wikipedia.orgchemicalbook.com The strategic placement of fluorine allows chemists to fine-tune molecular properties, making fluorinated aromatic compounds, such as 4-fluorophenol, valuable subjects of scientific inquiry. tandfonline.com

Historical Context of this compound Research Trajectories

The study of organofluorine chemistry began in the early 19th century, but it wasn't until the mid-20th century that the field saw significant growth, spurred by the discovery of new synthetic methods. numberanalytics.com Research into fluorophenols, specifically, has been driven by their importance as intermediates in the synthesis of pharmaceuticals and agrochemicals. epo.org

Early synthetic routes to this compound often started from compounds like chloronitrobenzenes, involving a sequence of halogen exchange, reduction, diazotization, and hydrolysis. epo.org Another established method involved the hydrolysis of bromofluorobenzenes. epo.orggoogle.com A 1990 patent, for instance, describes the hydrolysis of 4-bromo-1-fluorobenzene using calcium hydroxide (B78521) and a copper-containing catalyst to produce this compound in good yields, avoiding byproducts like phenol (B47542) that were common with stronger alkaline agents. google.com

Later developments focused on improving efficiency and selectivity. A 1986 patent detailed a process for preparing 4-fluorophenols by reacting a fluorohalocyclohexadienone with hydrogen in the presence of a Group VIII metal hydrogenation catalyst, such as platinum on carbon, achieving yields of over 90%. epo.org Other historical methods included the fluoro-demetallation of mercury derivatives of phenol using acetyl hypofluorite (B1221730). chemicalbook.comchemicalbook.com The continuous development of these synthetic pathways reflects the compound's persistent value as a building block in creating more complex, functional molecules.

Current Research Frontiers and Unresolved Challenges in this compound Studies

Current research on this compound continues to explore its utility as a versatile chemical intermediate and its role in various scientific domains. In medicinal chemistry, it remains a key starting material for synthesizing pharmaceuticals. chemicalbook.comguidechem.com For example, it is an essential intermediate for producing Sorbinil, an aldose reductase inhibitor investigated for preventing diabetic cataracts, and Cisapride, a gastroprokinetic agent. chemicalbook.comguidechem.com

The development of new synthetic methodologies remains a vibrant research area. Recent approaches focus on "green chemistry" principles, such as the oxidation of p-fluorophenylboronic acid using hydrogen peroxide in water, which offers a more environmentally benign route to this compound. guidechem.com Furthermore, the use of this compound in creating radiolabeled compounds for Positron Emission Tomography (PET) imaging is a significant frontier. researchgate.net The short half-life of isotopes like fluorine-18 (B77423) (¹⁸F) necessitates rapid and efficient labeling reactions, presenting an ongoing challenge for organic chemists. researchgate.netnih.gov Developing late-stage fluorination techniques that can incorporate ¹⁸F into complex molecules remains a major goal. nih.govpharmtech.com

Unresolved challenges include a deeper understanding of the environmental fate of fluorinated compounds. While the stability of the C-F bond is an advantage in many applications, it also contributes to the environmental persistence of some organofluorine compounds. taylorandfrancis.comresearchgate.net Studies are investigating the biodegradation of this compound by microorganisms like Rhodococcus opacus, which hydroxylates it to fluorocatechol as an initial step in its metabolic pathway. researchgate.net Research into the enzymatic defluorination of this compound, for instance by cytochrome P450 mutants, opens up possibilities for bioremediation and demonstrates the potential for biocatalysis in organofluorine chemistry. nih.gov However, much is still to be learned about the microbial mechanisms for breaking down polyfluorinated aromatics. researchgate.net

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Fluorophenol

Contemporary Synthetic Routes and Reaction Optimizations

The synthesis of 4-fluorophenol, a key intermediate in the production of pharmaceuticals and agrochemicals, has been the subject of considerable research. google.com Various methods have been developed, each with distinct advantages and challenges, particularly concerning yield, purity, and scalability.

Fluoro-demetallation Approaches (e.g., Mercury Derivatives)

Fluoro-demetallation offers a pathway to introduce fluorine into an aromatic ring. One such method involves the use of organomercury compounds. For instance, mercury derivatives of phenol (B47542) can be subjected to fluoro-demetallation using acetyl hypofluorite (B1221730) to yield this compound. chemicalbook.com This approach highlights the utility of organometallic intermediates in regioselective fluorination reactions.

Oxidative Pathways (e.g., from 4-fluorobenzeneboronic acid)

Oxidative methods provide an alternative route to this compound. A notable example is the oxidation of 4-fluorobenzeneboronic acid. chemicalbook.comnih.gov This reaction can be carried out using an oxidizing agent such as hydrogen peroxide in a suitable solvent like dimethyl carbonate (DMC). chemicalbook.com The general procedure involves stirring the boronic acid with the oxidant at room temperature. chemicalbook.com The reaction's progress is typically monitored by thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product can be extracted and purified. chemicalbook.com This method represents a greener chemistry approach, often proceeding under mild conditions with good yields. chemicalbook.com

A general procedure for the oxidation of 4-fluorobenzeneboronic acid is outlined below:

| Step | Description |

| 1 | A mixture of 4-fluorobenzeneboronic acid (1 mmol) and dimethyl carbonate (DMC) (1.0 mL) is prepared in a round-bottom flask with a magnetic stirring bar. chemicalbook.com |

| 2 | The reaction is initiated by the addition of 30% hydrogen peroxide (H2O2) (2.0 equivalents). chemicalbook.com |

| 3 | The mixture is stirred at room temperature for 5 hours. chemicalbook.com |

| 4 | After the disappearance of the starting material (monitored by TLC), water (1.0 mL) is added. chemicalbook.com |

| 5 | The reaction mixture is diluted with ethyl acetate (B1210297) and washed with distilled water. chemicalbook.com |

| 6 | The organic extract is dried over anhydrous sodium sulphate. chemicalbook.com |

| 7 | The solvent is removed under vacuum to obtain the crude product, which can be purified by column chromatography. chemicalbook.com |

Nucleophilic Aromatic Substitution Techniques (e.g., for radiolabeling)

Nucleophilic aromatic substitution (SNAr) is a widely employed method, particularly for the synthesis of radiolabeled compounds, including those containing the 18F isotope for positron emission tomography (PET) imaging. nih.gov Generally, SNAr reactions involve the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a leaving group. libretexts.org The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. nih.govlibretexts.org

For the synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol, a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride has been developed. nih.gov This method involves nucleophilic substitution followed by deprotection to yield the desired product in moderate radiochemical yields. nih.gov Another innovative approach, the PhenoFluor-mediated deoxyfluorination, allows for the conversion of phenols to aryl fluorides under milder conditions than typically required for unactivated arenes. nih.gov This reaction is proposed to proceed through a concerted substitution mechanism, avoiding high-energy intermediates. nih.gov

The development of new methods for 18F-labeling of phenols is an active area of research, as direct fluorination with electrophilic agents often suffers from low regioselectivity and requires harsh conditions. nih.gov

Industrial Production Methods and Scalability Considerations

On an industrial scale, the synthesis of this compound often involves the hydrolysis of p-bromofluorobenzene. google.comgoogle.com This process is typically carried out under basic conditions at elevated temperatures and pressures, sometimes with the aid of a copper catalyst. google.com A significant challenge in this method is the formation of phenol as a by-product, which is difficult to separate from this compound due to their similar physical properties. google.comgoogle.com

Other synthetic routes that have been considered for industrial production include:

Direct fluorination of phenol: This method suffers from low selectivity, producing significant amounts of 2-fluorophenol (B130384) and 2,4-difluorophenol. google.com

Hydrolysis of a diazonium salt of 4-aminophenol: The yields from this method are generally too low for industrial practice. google.com

The optimization of industrial processes focuses on improving selectivity, minimizing by-product formation, and developing efficient purification methods to obtain high-purity this compound. google.com A process utilizing a mixture of sodium hydroxide (B78521) and sodium carbonate in the presence of a copper catalyst for the hydrolysis of p-bromofluorobenzene has been shown to achieve yields of approximately 85%. google.com

Purification Methodologies for Research Applications

The presence of phenol as an impurity in crude this compound presents a significant purification challenge, as even superfractionation may not achieve complete separation. google.comgoogle.com For research applications requiring high-purity material, a chemical purification method has been developed. google.comgoogle.com This technique involves the selective reaction of phenol with phthalic anhydride (B1165640) or a related compound in the presence of a dehydrating agent such as sulfuric acid or zinc chloride. google.comgoogle.com The reaction, typically conducted at temperatures between 30°C and 180°C, converts the phenol into a non-volatile condensation product. google.com The purified this compound can then be recovered by distillation or recrystallization with a high degree of phenol removal and a recovery of about 95%. google.com

The table below summarizes the conditions for a reported purification procedure:

| Component | Example 1 | Example 2 |

| Crude this compound | 5.34 g (containing 6.3% phenol) | 5.10 g (containing 2.0% phenol) |

| Reactant | 0.32 g Phthalic anhydride | 0.20 g Phthalic anhydride |

| Dehydrating Agent | 1.0 g Concentrated sulfuric acid | 0.3 g Zinc chloride |

| Reaction Temperature | 40°C | 130°C |

| Reaction Time | 1 hour | 2 hours |

| Recovery Method | Distillation after ether extraction | Distillation under reduced pressure |

| Recovery of this compound | 95% | 95% |

| Phenol Removal | 100% | 100% |

Targeted Derivatization and Functionalization of this compound

The chemical modification of this compound through derivatization and functionalization opens up avenues for its application in various fields, from analytical chemistry to materials science.

Derivatization is a common strategy in analytical chemistry, particularly for high-performance liquid chromatography (HPLC), to enhance the detectability of analytes. libretexts.org For phenols, derivatization can introduce a chromophore or fluorophore, allowing for sensitive detection. libretexts.orgscirp.org While specific derivatization agents for this compound are not extensively detailed in the provided context, general methods for phenols, such as reaction with agents like benzoyl chloride or coumarin-6-sulfonyl chloride, could be applicable. scirp.org These reactions typically target the hydroxyl group of the phenol.

Functionalization of materials with this compound has also been explored. For example, graphene oxide (GO) has been functionalized with this compound via esterification. researchgate.net This modification is intended to improve the properties of the resulting nanocomposite, such as its performance as an anticorrosion coating when incorporated into an epoxy resin. researchgate.net The functionalization of graphene is a broad area of research aimed at tailoring its properties for specific applications, including enhancing its dispersion in various solvents and its use in biomedical applications. springerprofessional.de

Synthesis of Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold is a key strategy for creating versatile intermediates. The position and number of halogen substituents significantly influence the reactivity and properties of the resulting derivatives.

2-chloro-4-fluorophenol (B157789)

A prevalent method for the synthesis of 2-chloro-4-fluorophenol involves the direct chlorination of this compound. google.com One approach utilizes chlorine gas at temperatures ranging from 0°C to 185°C without a catalyst. google.com This method demonstrates high selectivity for chlorination at the 2-position, achieving up to 99% selectivity under optimal conditions. google.com The reaction can be performed with neat liquid this compound or in a suitable organic solvent like carbon tetrachloride or acetic acid. google.com The yield of 2-chloro-4-fluorophenol is directly proportional to the amount of chlorine gas used. google.com

An alternative method involves the chlorination of this compound with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of water. google.com This process is advantageous due to the use of inexpensive reagents and mild reaction conditions, resulting in good yields and high selectivity. google.com For instance, using chlorine gas in the presence of water can yield a product mixture containing 98.3% 2-chloro-4-fluorophenol. google.com Other chlorinating agents like sodium hypochlorite (B82951) have also been employed to achieve direct chlorination at the 2-position. google.com

A multi-step synthesis route has also been reported, starting from the nitration of a precursor, followed by reduction, diazotization, and subsequent reaction with copper(I) chloride. chemicalbook.com

3,5-dibromo-4-fluorophenol (B2783553)

The synthesis of 3,5-dibromo-4-fluorophenol is less commonly detailed in readily available literature. However, general knowledge of electrophilic aromatic substitution suggests that direct bromination of this compound with a brominating agent, such as bromine in the presence of a Lewis acid or in a suitable solvent, would likely lead to the formation of brominated derivatives. The positions of bromination would be directed by the activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atom. Achieving specific substitution to form 3,5-dibromo-4-fluorophenol would require careful control of reaction conditions.

Interactive Data Table: Synthesis of Halogenated this compound Derivatives

| Derivative | Reagents | Key Conditions | Reported Yield/Selectivity |

| 2-chloro-4-fluorophenol | This compound, Chlorine gas | 0-185°C, no catalyst google.com | ~99% selectivity google.com |

| 2-chloro-4-fluorophenol | This compound, Chlorine gas, Water | 25-35°C google.com | 98.3% purity in crude product google.com |

| 2-chloro-4-fluorophenol | This compound, Sulfuryl chloride, Water | Not specified google.com | High selectivity google.com |

| 3-bromo-4-fluorophenol | O-acetyl 3-bromo-4-fluorophenol, Diisopropylethylamine in methanol | Room temperature, 8 hours guidechem.comkaibangchem.com | Not specified |

| 3-bromo-4-fluorophenol | Dimethyl tert-butylsilyl protected 3-bromo-4-fluorophenol, Tetrabutylammonium fluoride (B91410) in THF | 0°C, 0.5 hours guidechem.comkaibangchem.com | 82% yield kaibangchem.com |

Development of Fluoro-analogues and Substituted Phenolic Intermediates

This compound serves as a crucial starting material for the synthesis of a variety of fluoro-analogues and substituted phenolic intermediates, which are valuable in the development of new pharmaceuticals and materials.

The fluorine atom in this compound can influence the acidity, lipophilicity, and metabolic stability of a molecule. The development of fluoro-analogues often involves leveraging the existing fluorine atom while modifying other parts of the molecule. For instance, this compound can be a precursor for more complex fluorinated compounds. One example is the synthesis of pentafluorophenol, a perfluorinated analogue of phenol, which is a highly acidic and useful reagent in peptide synthesis. wikipedia.org

Furthermore, this compound is used to create substituted phenolic intermediates. For example, it is a key intermediate in the production of certain medicines, pesticides, and dyes. ottokemi.com The synthesis of other fluorophenol derivatives, such as 3,5-difluorophenol, can be achieved through multi-step processes starting from materials like 3,5-difluorobromobenzene. google.compatsnap.com

The synthesis of 2-chloro-5-fluorophenol, a pharmaceutical intermediate, can be accomplished starting from p-fluoroaniline through a sequence of bromination, diazochlorination, and a Grignard reaction to introduce the hydroxyl group. guidechem.com This highlights how the strategic manipulation of a fluorinated aromatic starting material can lead to diverse and valuable phenolic intermediates.

Strategies for Introducing Complex Substituents

Introducing complex substituents onto the this compound ring is essential for creating molecules with tailored properties. These strategies often involve multi-step synthetic sequences and the use of modern organic chemistry reactions.

One common approach is the alkylation of the phenolic hydroxyl group, which proceeds via the Williamson ether synthesis. kirj.ee More complex alkyl groups can be introduced using this method. Another strategy involves electrophilic aromatic substitution, where the benzene (B151609) ring of this compound is functionalized. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by fluorine, substitution occurs primarily at the positions ortho to the hydroxyl group.

For introducing more elaborate substituents, cross-coupling reactions are invaluable. For instance, after converting the hydroxyl group to a better leaving group (e.g., triflate) or by introducing a halogen at a specific position, Suzuki, Heck, or Buchwald-Hartwig amination reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions allow for the attachment of a wide array of complex aryl, vinyl, or alkyl groups.

The term "complex substituents" in organic chemistry refers to branched alkyl groups or other non-linear functional groups. youtube.comorganicchemistrytutor.comyoutube.com The systematic naming of these substituents follows specific IUPAC rules, often involving numbering the substituent chain starting from the point of attachment to the parent molecule. youtube.com The introduction of such branched structures can be achieved through various synthetic transformations, including Grignard reactions with corresponding ketones or multi-step sequences involving protection-deprotection and functional group interconversions.

Recent research has also explored the substitution of the formyl group in 4-formyl phenols, which can be replaced by an alkyl group under certain conditions, offering another pathway to introduce substituents. kirj.ee

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Fluorophenol

Oxidative Transformations of 4-Fluorophenol

The oxidative transformation of this compound is a key area of research, particularly in the context of bioremediation and understanding the metabolic fate of fluorinated aromatic compounds. Various enzymatic systems have been identified that can catalyze the initial and subsequent steps in the degradation of this compound.

The initial and critical step in the aerobic biodegradation of this compound is the enzymatic hydroxylation and subsequent defluorination of the aromatic ring. This process is primarily mediated by specific classes of enzymes that facilitate the cleavage of the stable carbon-fluorine bond.

Monooxygenases are a class of enzymes that play a crucial role in the degradation of aromatic compounds. In the case of this compound, a specific monooxygenase, often referred to as this compound monooxygenase, is responsible for the initial oxidative attack. For instance, in Arthrobacter sp. strain IF1, which can utilize this compound as its sole source of carbon and energy, the degradation is initiated by a monooxygenase that converts this compound into benzoquinone. nih.gov This is then reduced to hydroquinone (B1673460). nih.gov This enzymatic reaction is an example of an oxidative defluorination process. The proposed mechanism suggests that the degradation of this compound in this strain starts with a monooxygenase converting it to benzoquinone, which is then immediately reduced to hydroquinone. nih.gov

Similarly, the dechlorinating flavin-dependent monooxygenase HadA, while primarily studied for its action on chlorophenols, has been shown to act on this compound. nih.gov HadA belongs to the class D two-component flavin-dependent monooxygenases. nih.gov The initial and committing step of the had pathway catalyzed by HadA monooxygenase is hydroxylation with the removal of the halide substituent. nih.gov

Two-component flavin-dependent monooxygenases, like the one involved in this compound degradation, require a partner flavin reductase to supply the reduced flavin adenine (B156593) dinucleotide (FADH₂) necessary for their catalytic activity. nih.govnih.gov These reductases catalyze the reduction of flavins, such as FAD or flavin mononucleotide (FMN), using an electron donor like NADH or NADPH. nih.govwikipedia.org

For example, in the degradation of 2,4,6-trichlorophenol (B30397) by Cupriavidus necator JMP134, the monooxygenase TcpA is dependent on a flavin reductase, TcpX, which supplies it with FADH₂. nih.govnih.gov TcpX exhibits NADH:flavin oxidoreductase activity, reducing either FAD or FMN. nih.gov Although this specific system is for a chlorinated phenol (B47542), it exemplifies the essential role of flavin reductases in the function of this class of monooxygenases, which are also active on fluorinated phenols. The general mechanism involves the flavin reductase first binding to a nicotinamide (B372718) cofactor (NADH or NADPH) to facilitate hydride transfer to the flavin. wikipedia.org The reduced flavin is then utilized by the monooxygenase for the hydroxylation reaction. nih.gov

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are also capable of catalyzing the oxidative defluorination of aromatic compounds. nih.gov A mutant of cytochrome P450 from Bacillus megaterium, P450(BM3)-F87G, has been shown to catalyze the oxidative defluorination of this compound. nih.govsigmaaldrich.comresearchgate.net The reaction proceeds with the formation of benzoquinone, which is subsequently reduced to hydroquinone by the NADPH P450-reductase activity of the enzyme. nih.govsigmaaldrich.comresearchgate.net

Computational studies have provided insights into the potential mechanisms of P450-catalyzed aromatic defluorination. manchester.ac.uk One proposed pathway involves an electrophilic attack by the active oxygen species of the P450 enzyme (Compound I) on the fluorinated carbon of the aromatic ring. This leads to the displacement of the fluoride (B91410) ion and the formation of a semiquinone, which is then reduced to a hydroxyphenol. researchgate.net The process is considered a direct oxygen insertion mechanism. nih.govresearchgate.net

Peroxidases represent another class of enzymes that can catalyze the dehalogenation of phenolic compounds. These enzymes typically utilize hydrogen peroxide (H₂O₂) to oxidize substrates. nih.govmdpi.com The microperoxidase MP8, in the presence of H₂O₂, has been demonstrated to catalyze the rupture of the carbon-fluorine bond in this compound, leading to the formation of 1,4-benzoquinone (B44022) as the primary product. nih.gov

Interestingly, studies with 18O-labeled water and hydrogen peroxide have shown that the oxygen atom incorporated into the 1,4-benzoquinone product originates from water, not from H₂O₂. nih.gov This finding, along with the inhibition of the reaction by ascorbic acid (a known reductant of phenoxy radicals), suggests a peroxidase-type reaction mechanism rather than a P450-type direct oxygen transfer. nih.gov This indicates that hemoproteins with peroxidase activity can contribute to the metabolism of halogenated phenols, forming electrophilic benzoquinone metabolites. nih.gov An artificial metalloenzyme, Fe-MC6*a, has also been shown to catalyze the oxidative dehalogenation of this compound to 1,4-benzoquinone. mdpi.com

Formation of Oxidative Products (e.g., 1,4-benzoquinone, hydroquinone, hydroxylated intermediates)

The enzymatic oxidation of this compound leads to the formation of several key intermediates. The primary product of the initial oxidative defluorination is often 1,4-benzoquinone. nih.govnih.govmdpi.com This is a common feature across different enzymatic systems, including those involving monooxygenases and peroxidases. nih.govnih.govmdpi.com

Following its formation, 1,4-benzoquinone is typically reduced to hydroquinone. nih.govnih.govsigmaaldrich.comresearchgate.net In the case of cytochrome P450(BM3)-F87G, this reduction is carried out by the enzyme's own NADPH P450-reductase activity. nih.govsigmaaldrich.comresearchgate.net In Arthrobacter sp. strain IF1, hydroquinone accumulates as a metabolic product from this compound. nih.gov

Further metabolism can occur, leading to other hydroxylated intermediates. For example, in Arthrobacter sp. strain IF1, hydroquinone can be converted to hydroxyquinol (1,2,4-benzenetriol). nih.gov This intermediate is then further transformed into maleylacetic acid and β-ketoadipic acid, indicating that the degradation pathway proceeds via the β-ketoadipic acid pathway. nih.gov

The table below summarizes the key enzymes and the resulting oxidative products from this compound.

| Enzyme/Enzyme System | Substrate | Key Oxidative Products |

| This compound Monooxygenase (Arthrobacter sp. strain IF1) | This compound | 1,4-Benzoquinone, Hydroquinone, Hydroxyquinol |

| Cytochrome P450(BM3)-F87G | This compound | 1,4-Benzoquinone, Hydroquinone |

| Microperoxidase-8 (MP8) / H₂O₂ | This compound | 1,4-Benzoquinone |

| Artificial Metalloenzyme Fe-MC6*a / H₂O₂ | This compound | 1,4-Benzoquinone |

Radical Intermediates in Oxidative Processes

The oxidative degradation of phenols often proceeds through pathways involving radical intermediates. nih.gov In the case of halogenated phenols, the formation of a phenoxyl radical is a crucial step. researchgate.net For this compound, oxidation can be initiated by the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of the 4-fluorophenoxyl radical. This intermediate is a key species that can dictate the subsequent reaction pathways and the formation of various transformation products.

While advanced oxidation processes (AOPs) are known to generate highly reactive hydroxyl radicals (•OH) that react rapidly with chlorophenols, the specific pathways for this compound are under investigation. nih.gov In some enzymatic oxidation systems, such as those using cytochrome P450, evidence may point towards a direct oxygen insertion mechanism rather than a free radical pathway. nih.gov For instance, studies with cytochrome P450(BM3)-F87G-catalyzed oxidative defluorination of this compound showed that the reaction was consistent with a direct oxygen insertion, as opposed to a radical-mediated mechanism. nih.gov However, in other oxidative environments, such as thermal processes or reactions initiated by other strong oxidants, radical mechanisms are considered plausible. nih.govresearchgate.net The stability and subsequent reactions of the 4-fluorophenoxyl radical are central to understanding the formation of dimers, polymers, and ring-opened products during oxidation.

Reductive Reactions and Pathways

Hydro-defluorination Mechanisms

Hydro-defluorination (HDF) is a key reductive process for the detoxification of fluoroaromatic compounds like this compound, converting the strong carbon-fluorine (C-F) bond into a carbon-hydrogen (C-H) bond. researchgate.net This transformation is considered a critical step in the degradation of such pollutants. researchgate.net The mechanism of HDF can proceed through different pathways, often facilitated by electrochemical methods or catalytic systems. researchgate.netresearchgate.net

In electrochemical HDF, the reaction is achieved under mild conditions and is considered a promising approach for detoxification. researchgate.net One proposed pathway is an indirect mechanism where the direct reductant is not the electron from the cathode itself, but rather adsorbed hydrogen atoms (H*) generated on the catalyst surface. researchgate.net These reactive hydrogen species are responsible for the cleavage of the C-F bond and its replacement with a C-H bond. researchgate.net The process involves the adsorption of the this compound molecule onto the catalyst surface, which significantly influences the reaction's efficiency. researchgate.net

C₆H₄FOH + 2H⁺ + 2e⁻ → C₆H₅OH + HF

Role of Catalysts in Reductive Dehalogenation

Catalysts play a pivotal role in facilitating the reductive dehalogenation of this compound by providing active sites for the reaction and lowering the activation energy. Bimetallic catalysts, in particular, have shown enhanced activity due to synergistic effects between the two metals. acs.orgacs.org

A notable example is the use of rhodium-palladium (Rh-Pd) catalysts. acs.orgacs.org Studies have revealed that monometallic palladium (Pd) or rhodium (Rh) catalysts are not very effective on their own for the HDF of this compound. acs.orgacs.org This is attributed to their individual properties: Pd is excellent at dissociating molecular hydrogen (H₂) to form reactive hydrogen species, but poor at activating the strong C-F bond. acs.orgacs.org Conversely, Rh is effective at activating the C-F bond but less efficient in H₂ dissociation. acs.orgacs.org

The synergy in bimetallic Rh-Pd catalysts stems from a bifunctional mechanism: Pd sites handle the dissociation of H₂, and the resulting atomic hydrogen migrates to the Rh sites. acs.org The Rh sites, in turn, activate the C-F bond of the adsorbed this compound, allowing the migrated hydrogen to efficiently carry out the defluorination. acs.org The ratio of the metals is crucial; a 1% Rh–5% Pd/C catalyst, for instance, has demonstrated superior performance. acs.org The oxidation states of the metals also play a role, with specific ratios of Rh³⁺/Rh⁰ and Pd²⁺/Pd⁰ being beneficial for the reaction. acs.org Other catalytic systems, such as Rh-Pd alloys on a nickel foam support, have also proven effective in aqueous-phase HDF. researchgate.net

| Catalyst System | Key Mechanistic Feature | Reference |

| Rh-Pd/C | Bifunctional mechanism: Pd dissociates H₂, Rh activates C-F bond. | acs.orgacs.org |

| Rh-Pd alloy on Ni foam | Indirect reduction via adsorbed H* atoms. | researchgate.net |

Photochemical Behavior and Photolysis Mechanisms

Aqueous Photolysis and Transformation Pathways

In aqueous environments, this compound undergoes photochemical transformations when exposed to light, particularly UV radiation. rsc.org The photolysis process involves the absorption of photons by the this compound molecule, leading to an excited state. From this excited state, the molecule can undergo several reactions. A primary pathway is the heterolytic or homolytic cleavage of the carbon-fluorine bond.

Studies comparing this compound with other 4-halophenols (chloro-, bromo-, and iodo- derivatives) show that they often yield similar photoproducts, though the quantum yields of the reactions vary. rsc.org The primary transformation pathway involves the loss of hydrogen fluoride (HF) from the excited this compound molecule. This elimination reaction is a key step that leads to the formation of highly reactive intermediates. rsc.org Research suggests that these intermediates are derived from the first excited singlet state of the molecule, rather than a triplet excited state. rsc.org The presence of dissolved oxygen in the water can significantly influence the subsequent reaction steps and the final product distribution. In some cases, photolysis can lead to complete defluorination, producing only fluoride ions as the fluorine-containing product. umn.edu

Formation of Photoproducts and Reactive Intermediates (e.g., 4-oxocyclohexa-2,5-dienylidene, 1,4-benzoquinone O-oxide)

The aqueous photolysis of this compound proceeds through the formation of specific, highly reactive intermediates that have been detected using techniques like nanosecond laser flash photolysis. rsc.org Following the initial photo-induced loss of HF, a key intermediate formed is the carbene 4-oxocyclohexa-2,5-dienylidene . rsc.org

This carbene is a versatile intermediate that can react further. In the presence of molecular oxygen, 4-oxocyclohexa-2,5-dienylidene reacts efficiently to form another transient species, 1,4-benzoquinone O-oxide . This O-oxide subsequently transforms into the more stable final product, 1,4-benzoquinone . rsc.org This mechanistic pathway, involving the sequential formation of a carbene and then an O-oxide, has been established for other 4-halophenols as well.

Table of Reactive Intermediates and Products in this compound Photolysis

| Precursor | Intermediate 1 | Intermediate 2 (in presence of O₂) | Final Product | Reference |

|---|

Quantum Yield Considerations in Photoreactions

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies the efficiency of the process, defined as the number of specific events occurring per photon absorbed by the system. wikipedia.org In the context of the aqueous photochemistry of this compound, the photoreaction quantum yield varies significantly compared to other p-halophenols. rsc.orgsci-hub.se Studies have shown the photoreaction quantum yield for this compound to be 0.31. rsc.org This value is notably higher than that of 4-chlorophenol (B41353), 4-bromophenol (B116583), and 4-iodophenol. sci-hub.se

The fluorescence yield of this compound is almost six times greater than that of 3-fluorophenol (B1196323), which aligns with its higher oscillator strength for the S₁ ← S₀ transition. acs.orgnih.gov The efficiency of these photoreactions can be influenced by various factors, including the wavelength of light and the solvent environment. wikipedia.org In the photodissociation of this compound, O–H bond fission is considered the primary channel, as the detection of fluorine atoms has not been reported, unlike the C-Br or C-I bond fission observed in 4-bromophenol and 4-iodophenol. nih.gov

| Compound | Photoreaction Quantum Yield (Φ) | Excitation Wavelength (nm) | Fluorescence Yield (Relative) | Primary Photodissociation Channel |

|---|---|---|---|---|

| This compound | 0.31 | 268 | High | O-H bond fission |

| 4-Chlorophenol | ~0.04 | 268 | Lower | O-H bond fission |

| 4-Bromophenol | ~0.02 | 268 | Low | O-H and C-Br bond fission |

| 4-Iodophenol | ~0.01 | 268 | Very Low | O-H and C-I bond fission |

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

This compound can participate in nucleophilic aromatic substitution reactions, though it is generally less reactive than polyfluorinated benzenes. nih.gov In these reactions, a nucleophile displaces the fluorine atom on the aromatic ring. The reactivity of fluorophenols in SNAr can be significantly enhanced by the presence of electron-withdrawing groups or through strategies like homolysis-enabled electronic activation. osti.gov For instance, the reaction of 2,6-dimethyl-4-fluorophenol with nucleophiles like benzoic acid can proceed in good yield in the presence of a mild oxidant. osti.gov

The substitution can be highly selective. In reactions with pentafluoropyridine, the nucleophilic attack of hydroxybenzaldehydes occurs selectively at the C-4 position under mild basic conditions. rsc.org Polyvinylamine can also be functionalized through nucleophilic substitution with 4-fluoro-substituted aromatic compounds. researchgate.net Enzymatic reactions can also achieve nucleophilic substitution; for example, this compound monooxygenase catalyzes the NADPH-dependent hydroxylation and defluorination of this compound. researchgate.net

Electrophilic Aromatic Substitution

The hydroxyl group of this compound is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. byjus.comlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho to the -OH group (positions 2 and 6). The para-position is already occupied by the fluorine atom. The high electron density of the phenol ring, enhanced by the hydroxyl group, makes it highly susceptible to electrophiles, often allowing reactions to proceed even without a Lewis acid catalyst. byjus.com

Common electrophilic substitution reactions for phenols include:

Halogenation: Treatment with bromine in a low polarity solvent can lead to monobromination at the ortho position. byjus.com Using bromine water results in the formation of a poly-substituted product. byjus.com

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. byjus.com For this compound, this would result in 4-fluoro-2-nitrophenol.

Sulfonation: Reaction with sulfuric acid can produce either the ortho or para isomer depending on the temperature. mlsu.ac.in For this compound, substitution would occur at an ortho position.

Friedel-Crafts Reactions: Phenols undergo Friedel-Crafts alkylation and acylation, typically favoring the para-product, but ortho-substitution is also possible. libretexts.orgmlsu.ac.in

The fluorine atom is also an ortho-, para-director, but it is a deactivating group due to its strong inductive electron-withdrawing effect. However, the powerful activating effect of the hydroxyl group dominates, directing substitution to the positions ortho to it.

Acid-Base Equilibrium and Proton Transfer Dynamics in Diverse Media

Acid-Base Equilibrium

This compound is a weak acid in aqueous solution. guidechem.com Its acidity is influenced by the electronic effects of the fluorine substituent. The pKa value for this compound is 9.9, which is slightly more acidic than phenol (pKa = 10.0). ucla.edu The fluorine atom exerts a strong electron-withdrawing inductive effect, which helps to stabilize the resulting phenoxide anion, thereby increasing acidity. However, this is counteracted by the electron-donating resonance effect of the fluorine's lone pairs. In the para position, the resonance effect partially offsets the inductive effect. reddit.com For comparison, 2-fluorophenol (B130384) is more acidic (pKa = 8.7) because the inductive effect is stronger at the ortho position and the resonance effect is less influential. ucla.edu

| Compound | pKa Value |

|---|---|

| Cyclohexanol | 16.0 |

| Phenol | 10.0 |

| This compound | 9.9 |

| 3-Fluorophenol | 9.3 |

| 2-Fluorophenol | 8.7 |

| 4-Chlorophenol | 9.4 |

| 4-Nitrophenol | 7.2 |

Proton Transfer Dynamics

The study of proton transfer in this compound, particularly in its excited states, is crucial for understanding its photochemistry. Excited State Proton Transfer (ESPT) is a key process in the photochemistry of many aromatic molecules. rsc.org Upon photoexcitation, the acidity of phenolic compounds can increase significantly. This photoacidity is understood to arise from the nonadiabatic interaction of the optically excited ¹ππ* state with a dark ¹πσ* state. acs.org This interaction facilitates the fission of the O-H bond. chemrxiv.orgacs.org

In phenol and its derivatives, when the ¹ππ* state is excited below the energy barrier for O-H fission, the process is mediated by quantum tunneling and occurs on the nanosecond timescale. chemrxiv.org For this compound clusters with ammonia, a lowering of the ionization potential has been observed, which is interpreted as ionization from a proton-transferred structure. rsc.org Recent studies on other nitrophenols suggest that efficient ESPT to the solvent can occur on a picosecond timescale, which may be a more dominant pathway than intersystem crossing to triplet states. uci.edu This implies that molecules like this compound could act as strong photoacids in certain environments. The photodissociation dynamics leading to H-atom elimination can occur in both the electronically excited and ground states. nih.gov

Catalysis in 4 Fluorophenol Transformations

Heterogeneous Catalysis for Hydro-defluorination

Heterogeneous catalysis offers a promising pathway for the hydro-defluorination (HDF) of 4-fluorophenol, a process that involves the cleavage of the C-F bond and its replacement with a C-H bond. This method is advantageous due to the ease of catalyst separation and recycling.

Bimetallic catalysts, particularly those combining rhodium (Rh) and palladium (Pd) on a carbon support (Rh–Pd/C), have demonstrated significantly enhanced activity for the HDF of this compound compared to their monometallic counterparts. researchgate.netchinesechemsoc.org Studies have shown that catalysts like 6% Pd/C and 6% Rh/C are individually inefficient for this reaction. researchgate.netchinesechemsoc.org However, a bimetallic catalyst, specifically 1% Rh–5% Pd/C, exhibits much higher catalytic activity. chinesechemsoc.org The effectiveness of the catalyst is also influenced by the amount of reducing agent, such as sodium borohydride (B1222165) (NaBH₄), used in its preparation, with 20–40 equivalents yielding the best performance. researchgate.netchinesechemsoc.org

Table 1: Performance of Different Catalysts in the Hydro-defluorination of this compound

| Catalyst | Composition | Relative Catalytic Activity | Note |

|---|---|---|---|

| Pd/C | 6% Pd | Low | Inefficient for 4-FP hydro-defluorination. researchgate.netchinesechemsoc.org |

| Rh/C | 6% Rh | Low | Inefficient for 4-FP hydro-defluorination. researchgate.netchinesechemsoc.org |

| Rh-Pd/C | 1% Rh - 5% Pd | High | Exhibits superior performance due to synergistic effects. chinesechemsoc.org |

Metal-Organic Frameworks (MOFs) have emerged as excellent support materials for catalysts due to their high porosity and large surface area. The catalyst PdRu@MIL-101 involves ultrafine palladium-ruthenium (PdRu) alloy nanoparticles, with a mean diameter of approximately 2 nm, immobilized within the MIL-101(Cr) MOF. chinesechemsoc.orgresearchgate.net This composite material is highly active and stable for the HDF of this compound under mild, aqueous conditions. chinesechemsoc.orgresearchgate.net

The optimized Pd₀.₅Ru₀.₅@MIL-101 catalyst achieved a 98.5% conversion of this compound with a 97.7% selectivity towards cyclohexanol. chinesechemsoc.orgresearchgate.net This performance is significantly better than that of the monometallic Pd@MIL-101 or Ru@MIL-101 catalysts, highlighting a synergistic effect. chinesechemsoc.org The catalyst also shows good recyclability and can be applied to other aryl fluoride (B91410) substrates. chinesechemsoc.org

The enhanced performance of bimetallic and MOF-supported catalysts is attributed to synergistic effects between the different components.

For PdRu@MIL-101, the synergy arises from both the PdRu alloying effect and the nanospace confinement effect of the MOF. chinesechemsoc.orgresearchgate.net The strong interaction between the metal nanoparticles and the MOF framework prevents the aggregation and loss of active sites. chinesechemsoc.org Mechanistic studies suggest that the ruthenium atoms are the likely active sites for adsorbing the fluorine atom, which promotes the defluorination step, while palladium facilitates hydrogenation. chinesechemsoc.org

Electrochemical hydro-defluorination is an alternative strategy that can be performed under mild conditions with high operational control. researchgate.net This method uses a cathode to generate reactive hydrogen species that react with this compound adsorbed on the cathode surface, breaking the C-F bonds. researchgate.net

Research using a Rh-Pd-alloy as the cathode has demonstrated the effectiveness of this approach for treating this compound in aqueous solutions. researchgate.net The process not only achieves defluorination but also promotes detoxification. The resulting phenol (B47542) is further hydrogenated to form cyclohexanone (B45756) and cyclohexanol, which are less toxic and more biodegradable. researchgate.net This makes electrochemical HDF a promising technology for the remediation of water contaminated with fluoroaromatic pollutants. researchgate.net

Biocatalysis and Enzyme-Mediated Reactions

Biocatalysis presents an environmentally benign alternative to traditional chemical catalysis, utilizing enzymes or engineered biological systems to perform chemical transformations under mild conditions.

The design of artificial enzymes is a rapidly advancing field aimed at creating robust and efficient biocatalysts for specific, non-natural reactions. An example is the artificial metalloenzyme Fe-MC6*a, a miniaturized peroxidase, which has been shown to catalyze the oxidation of various halophenols. chinesechemsoc.org

This artificial enzyme displays substrate-dependent chemoselectivity. In the case of this compound, Fe-MC6*a promotes its dehalogenation and oxidation to form 1,4-benzoquinone (B44022). chinesechemsoc.org This is distinct from its action on other halophenols like 4-chlorophenol (B41353), which are converted into oligomers. chinesechemsoc.org The development of such artificial enzymes opens up new possibilities for the degradation of organic pollutants and the synthesis of useful chemical building blocks. chinesechemsoc.org

Enzyme Inhibition Studies (e.g., by this compound binding)

The interaction of this compound (4-FP) with various enzymes has been a subject of detailed investigation, revealing its role as a notable enzyme inhibitor. These studies are crucial for understanding the metabolic fate of fluorinated compounds and for the rational design of new biocatalytic processes.

Research into the enzymatic transformation of 4-FP by a mutant of cytochrome P450, specifically Cytochrome P450BM3-F87G, has shown that 4-FP can act as a competitive inhibitor. nih.gov In a dual-substrate system involving 4-FP and long-chain aldehydes, while the aldehyde stimulates the oxidation of 4-FP, the 4-FP molecule itself competitively inhibits the oxidation of the aldehyde to its corresponding carboxylic acid. nih.gov This reciprocal interaction highlights a complex binding scenario within the enzyme's active site.

Further studies on a different class of enzymes, dehaloperoxidases (DHPs), have also characterized the inhibitory effects of 4-FP. Halogenated phenols, including 4-FP, bind within the distal pocket of dehaloperoxidase-hemoglobin, which inhibits the enzyme's primary peroxidase function. nih.gov The binding affinity of 4-halophenols to the enzyme follows a trend directly related to the halogen substituent, with binding affinity increasing with the size of the halogen atom (I > Br > Cl > F > H). nih.gov The binding of 4-FP is the weakest among the tested halophenols, which corresponds to observations of some residual enzyme turnover in its presence. nih.gov This binding displaces a water molecule from the heme iron center, causing a shift from a six-coordinate high spin (6cHS) state to a five-coordinate high spin (5cHS) state. nih.gov

The apparent dissociation constants (Kd) for a series of 4-halophenols with dehaloperoxidase illustrate this trend.

Table 1: Apparent Dissociation Constants of 4-Halophenols with Dehaloperoxidase

| Compound | Apparent Dissociation Constant (Kd) in mM |

|---|---|

| 4-Iodophenol | 0.536 |

| 4-Bromophenol (B116583) | 1.15 |

| 4-Chlorophenol | 1.78 |

| This compound | 3.72 |

| Phenol | 10.0 |

This table is based on data from reference nih.gov.

These inhibition studies are fundamental, demonstrating that 4-FP can modulate enzyme activity through direct, competitive binding within the active site, thereby affecting the transformation of other substrates.

Kinetic Modeling of Enzyme Catalysis (e.g., dual substrate kinetic models)

To quantitatively understand the complex interactions observed during the enzymatic transformation of this compound (4-FP), researchers employ kinetic modeling. These models provide a mathematical framework to describe reaction rates, substrate affinities, and inhibition mechanisms.

A prominent example is the development of a dual-substrate kinetic model for the catalysis performed by the Cytochrome P450BM3-F87G enzyme. nih.gov This model was necessitated by the observation that long-chain aldehydes stimulate the oxidative defluorination of 4-FP. nih.gov The system involves the simultaneous binding of both the aldehyde and 4-FP within the enzyme's active site. nih.gov

The developed model is a variation of the classic Michaelis-Menten kinetic model, adapted to account for the interactions between the two substrates. nih.govresearchgate.net The model supports experimental observations that:

A long-chain aldehyde, such as trans-2-decenal, acts as an activator or stimulator for the oxidation of 4-FP. nih.govnih.gov

4-FP concurrently acts as a competitive inhibitor of the aldehyde's oxidation. nih.gov

This dual-substrate interaction significantly alters the kinetic parameters of 4-FP transformation. The oxidative defluorination of 4-FP by Cytochrome P450BM3-F87G, which converts 4-FP to hydroquinone (B1673460), proceeds with a catalytic rate (kcat) of 71 min⁻¹ and a Michaelis constant (Km) of 9.5 mM in the absence of an activator. nih.gov However, in the presence of 150 µM of the aldehyde 2-decenal, the catalytic efficiency is enhanced twelve-fold. nih.gov The kcat more than doubles, and the Km for 4-FP decreases significantly, indicating a much higher affinity of the enzyme for 4-FP in the presence of the aldehyde. nih.gov

These findings are summarized in the following table.

Table 2: Kinetic Parameters for this compound Defluorination by Cytochrome P450BM3-F87G

| Condition | kcat (min⁻¹) | Km (mM) |

|---|---|---|

| Without Aldehyde | 71 ± 5 | 9.5 ± 1.3 |

| With 150 µM 2-decenal | 158 ± 4 | 1.8 ± 0.2 |

This table is based on data from reference nih.gov.

This kinetic model, validated by experimental data, is instrumental in characterizing the novel stimulatory action of aldehydes in this system and provides a predictive tool for optimizing such biocatalytic defluorination reactions. nih.govnih.gov The use of such models is essential for moving beyond simple qualitative descriptions to a quantitative and predictive understanding of multi-substrate enzyme catalysis.

Biological Interactions and Molecular Mechanisms of 4 Fluorophenol

Microbial Biodegradation Pathways and Bioremediation Research

The microbial breakdown of 4-Fluorophenol (4-FP) is a key area of research for environmental bioremediation. Studies have identified several bacterial strains capable of utilizing 4-FP as a source of carbon and energy, primarily through aerobic pathways. Research has also explored enhancing these natural degradation capabilities through metabolic engineering.

Aerobic Degradation by Bacterial Strains (e.g., Arthrobacter sp. strain IF1, Rhodococcus opacus)

Certain aerobic bacterial strains have demonstrated the ability to degrade this compound. Arthrobacter sp. strain IF1, a Gram-positive bacterium, can mineralize 4-FP at concentrations up to 5 mM when it is the sole source of carbon and energy. nih.govnih.govrug.nlsigmaaldrich.com This degradation process involves the stoichiometric release of fluoride (B91410) ions, indicating that halogenated dead-end products are not formed. nih.govnih.govrug.nlsigmaaldrich.com The degradation pathway in Arthrobacter sp. strain IF1 does not proceed through a catechol intermediate. nih.govnih.gov Instead, it begins with a monooxygenase reaction that converts 4-FP to benzoquinone, which is then reduced to hydroquinone (B1673460). nih.govnih.govsigmaaldrich.com This hydroquinone is further metabolized via the β-ketoadipic acid pathway. nih.govnih.govsigmaaldrich.com

Rhodococcus opacus 1cp, another bacterial strain, metabolizes 4-FP through a different aerobic pathway. researchgate.net The initial step involves ortho-hydroxylation catalyzed by a phenol (B47542) hydroxylase, leading to the formation of 4-fluorocatechol. researchgate.net This intermediate is then further converted to other compounds, including 1,2,3-trihydroxy-5-fluorobenzene and fluoromuconates. researchgate.net Unlike Arthrobacter sp. strain IF1, the pathway in Rhodococcus opacus involves a fluorinated catechol intermediate. researchgate.net

| Bacterial Strain | Key Degradation Pathway Feature | Initial Intermediate | Final Products | Reference |

|---|---|---|---|---|

| Arthrobacter sp. strain IF1 | Metabolism via β-ketoadipic acid pathway | Hydroquinone | Mineralized products, fluoride ions | nih.govnih.govsigmaaldrich.com |

| Rhodococcus opacus 1cp | Initial ortho-hydroxylation | 4-Fluorocatechol | Fluoromuconates, 1,2,3-trihydroxy-5-fluorobenzene | researchgate.net |

Anaerobic Biotransformation Studies

While aerobic degradation of 4-FP is well-documented, specific research on its anaerobic biotransformation is limited. General anaerobic degradation pathways for phenol, which may provide insights, often involve an initial carboxylation step to form 4-hydroxybenzoate, followed by further degradation to acetyl-CoA and carbon dioxide. researchgate.net Another potential, though less understood, anaerobic pathway for phenol proceeds via caproate. researchgate.net Studies on other halogenated phenols, such as 2,4-dichlorophenol, show a sequential dechlorination process under anaerobic conditions, eventually leading to phenol, which is then further metabolized. nih.gov For some brominated phenols, anaerobic reductive debromination occurs, but the resulting bisphenol A persists and requires aerobic conditions for its degradation. nih.gov These studies suggest that anaerobic pathways for halogenated phenols often involve initial dehalogenation or carboxylation, but the specific intermediates and organisms involved in 4-FP anaerobic degradation remain an area for further investigation.

Metabolic Engineering for Enhanced Degradation Efficiency (e.g., in Escherichia coli)

To improve the efficiency of 4-FP degradation, researchers have turned to metabolic engineering. In one study, four genes (fpdA2, fpdB, fpdC, and fpdD) from Arthrobacter sp. strain IF1, which are responsible for 4-FP degradation, were optimized and reconstructed into Escherichia coli. nih.gov The resulting recombinant E. coli strain, BL-fpd, demonstrated the ability to efficiently degrade 4-FP. nih.gov Under optimal conditions, this engineered strain could completely degrade 2 mM of 4-FP into β-ketoadipate, which the bacteria can then further metabolize. nih.gov This engineered strain was also capable of completely degrading 1 mM of 4-FP in industrial wastewater within 3 hours, highlighting its potential for practical bioremediation applications. nih.gov

| Engineered Strain | Genetic Modification | Degradation Capability | Key Finding | Reference |

|---|---|---|---|---|

| BL-fpd | Introduction of fpdA2, fpdB, fpdC, fpdD genes from Arthrobacter sp. strain IF1 | Complete degradation of 2 mM 4-FP; Complete degradation of 1 mM 4-FP in wastewater in 3 hours | Demonstrates the potential of metabolic engineering for efficient bioremediation of 4-FP. | nih.gov |

Identification of Degradation Intermediates and Enzymes (e.g., hydroquinone, hydroxyquinol, maleylacetic acid, β-ketoadipic acid)

The aerobic degradation pathway of 4-FP in Arthrobacter sp. strain IF1 has been well-characterized, with the identification of several key intermediates and enzymes. The process is initiated by a 4-FP monooxygenase, which converts 4-FP into benzoquinone. nih.govnih.gov This is immediately reduced to hydroquinone. nih.govnih.gov Hydroquinone then undergoes hydroxylation to form hydroxyquinol. nih.govnih.gov The aromatic ring of hydroxyquinol is subsequently cleaved, leading to the formation of maleylacetic acid, which is further converted to β-ketoadipic acid. nih.govnih.gov This final product can then enter the cell's central metabolic pathways. Cell-free extracts of 4-FP-grown Arthrobacter sp. strain IF1 show no activity for catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, confirming that the degradation does not proceed via a catechol intermediate. nih.govnih.gov The enzymes involved include a two-component monooxygenase system where one component provides reduced flavin adenine (B156593) dinucleotide (FAD) and the other catalyzes the para-hydroxylation of 4-FP. asm.org

In contrast, the degradation of 4-FP by Rhodococcus opacus involves different intermediates, starting with 4-fluorocatechol, which is then converted to fluoromuconates. researchgate.net

Algal Bioremediation and Cellular Response Mechanisms

In addition to bacteria, microalgae have been investigated for their potential in the bioremediation of this compound. These photosynthetic organisms offer a different approach to the removal of this compound from aquatic environments.

Removal Capacity and Tolerance Mechanisms in Algae (e.g., Chlorella pyrenoidosa)

The green microalga Chlorella pyrenoidosa has been shown to tolerate and remove this compound from water. researchgate.netnih.gov Studies indicate that C. pyrenoidosa can tolerate 4-FP concentrations of up to 100 mg/L. researchgate.net This alga exhibits a greater removal capacity for this compound compared to 3-fluorophenol (B1196323), with a bioremoval rate exceeding 70%. researchgate.netnih.gov The primary mechanism for the removal of fluorophenols by C. pyrenoidosa in the initial stages appears to be adsorption to the cell surface, followed by biodegradation. nih.gov The cellular response to 4-FP stress includes the accumulation of chlorophyll (B73375) and glycerophospholipids, which may contribute to the observed growth promotion under stress conditions and reduced oxidative damage. researchgate.netnih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Tolerance Level | Up to 100 mg/L of this compound | researchgate.net |

| Removal Rate | Exceeds 70% | researchgate.netnih.gov |

| Removal Mechanism | Initial adsorption followed by biodegradation | nih.gov |

| Cellular Response | Accumulation of chlorophyll and glycerophospholipids, reduced oxidative damage | researchgate.netnih.gov |

Metabolomic Profiling of Algal Stress Responses

Metabolomics serves as a powerful tool for investigating the comprehensive metabolic profile of organisms, offering insights into their responses to environmental stressors. mdpi.com While direct metabolomic studies on the effects of this compound on algae are not extensively documented in current literature, research on related fluorinated phenols and other phenolic compounds provides a basis for understanding potential stress responses.

Studies on Chlorella pyrenoidosa exposed to the isomeric compound 3-fluorophenol revealed significant metabolic disturbances. nih.gov The exposure initially inhibited algal growth but was followed by a recovery and promotion phase, indicating complex adaptation mechanisms at the metabolic level. nih.gov Key responses included alterations in antioxidant systems, with the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) increasing to mitigate reactive oxygen species (ROS) damage. nih.gov Such oxidative stress responses are a common feature in algae exposed to chemical pollutants. researchgate.net

General metabolomic analyses of algae under stress reveal shifts in various metabolite classes, including amino acids, fatty acids, and polyphenols. nih.govbiofueljournal.com For instance, in the case of 3-fluorophenol exposure, metabolic pathway analysis indicated that the synthesis of chlorophyll and carotenoids was significantly impacted. nih.gov Given that C. pyrenoidosa demonstrates a higher bioremoval capacity for this compound compared to 3-fluorophenol, it is plausible that similar, yet distinct, metabolic reprogramming occurs. nih.gov This would likely involve the upregulation of detoxification pathways, such as glutathione (B108866) metabolism, and adjustments in primary metabolism to reallocate resources for defense and repair. biofueljournal.com The analysis of algal metabolomes in response to other chemical stressors has confirmed the reallocation of resources like amino acids and soluble sugars to cope with the stress. mdpi.com

Influence on Photosynthetic Pigments and Glycerophospholipids

The interaction of this compound with algae has a notable influence on the organism's photosynthetic apparatus and membrane composition. Research on Chlorella pyrenoidosa indicates that the organism's tolerance and removal capacity for this compound are linked to the accumulation of chlorophyll and glycerophospholipids. nih.gov

Photosynthetic pigments, primarily chlorophylls (B1240455) and carotenoids, are crucial for capturing light energy but are also susceptible to damage from environmental stressors. Chemical pollutants can interfere with pigment synthesis or cause their degradation, leading to a decrease in photosynthetic efficiency. nih.gov However, in the context of adaptation to this compound, an accumulation of chlorophyll suggests a compensatory mechanism to maintain photosynthetic capacity under stress. nih.gov Carotenoids also serve a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species, and their levels are often modulated in response to stress. nih.gov

Glycerophospholipids are fundamental structural components of all cellular membranes, including the thylakoid membranes where photosynthesis occurs, and the plasma membrane, which controls the passage of substances into and out of the cell. The accumulation of glycerophospholipids in response to this compound suggests a mechanism to reinforce membrane integrity and fluidity. nih.gov Chemical stress can disrupt membrane structure, leading to increased permeability and leakage of cellular contents. By increasing the glycerophospholipid content, the algal cell can counteract these destabilizing effects, a critical adaptation for survival and detoxification.

Interactions with Biological Macromolecules

Binding to Enzyme Active Sites and Receptors

This compound is known to interact with the active sites of various enzymes, leading to its biotransformation. A notable example is its interaction with a mutant of cytochrome P450(BM3), specifically P450(BM3)-F87G. This enzyme catalyzes the oxidative defluorination of this compound, converting it to benzoquinone, which is subsequently reduced to hydroquinone. nih.gov The binding and turnover kinetics of this process have been characterized, revealing how the enzyme's active site accommodates the fluorinated substrate. nih.gov The catalytic efficiency of this reaction is significantly enhanced in the presence of long-chain aldehydes, which act as enzyme activators. nih.gov

Another well-documented interaction is with 4-hydroxyphenylacetate (B1229458) 3-hydroxylase expressed in Escherichia coli. This enzyme effectively transforms this compound into 4-fluorocatechol. researchgate.net The rate of this biotransformation is dependent on the substrate-to-biocatalyst ratio, and the enzyme can process high concentrations of the substrate, demonstrating its potential for bioremediation applications. researchgate.net

The table below summarizes the kinetic parameters for the enzymatic transformation of this compound by these two enzymes.

| Enzyme | Product | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) Enhancement | Reference |

|---|---|---|---|---|---|

| Cytochrome P450(BM3)-F87G | Hydroquinone | 9.5 ± 1.3 | 71 ± 5 | - | nih.gov |

| Cytochrome P450(BM3)-F87G (with 2-decenal) | Hydroquinone | 1.8 ± 0.2 | 158 ± 4 | 12-fold increase | nih.gov |

| 4-Hydroxyphenylacetate 3-Hydroxylase | 4-Fluorocatechol | Not Reported | Not Reported | Rate: 5.13 µmol/min/g CDW | researchgate.net |

While specific receptor binding studies for this compound are not widely detailed, its structural similarity to other phenolic compounds suggests potential interactions with various biological receptors, which could be investigated using techniques like fluorescence resonance energy transfer (FRET) with labeled ligands. nih.gov

Formation of Intermolecular Hydrogen Bonds (O–H/F–C, N–H/F–C)

The molecular structure of this compound, featuring a hydroxyl (-OH) group and a fluorine (-F) atom on a benzene (B151609) ring, allows it to participate in various intermolecular hydrogen bonds. nih.gov The hydroxyl group is a strong hydrogen bond donor, while the fluorine atom, due to its high electronegativity, can act as a weak hydrogen bond acceptor. These interactions are critical in determining the compound's behavior in biological systems, influencing its solubility, crystal structure, and binding to macromolecules. researchgate.net

In the crystalline state, this compound molecules form complex supramolecular structures. At ambient pressure, they organize into ring motifs through O–H···O hydrogen bonds, and these rings are interconnected by C–H···F interactions. researchgate.net This demonstrates the capacity of both functional groups to engage in hydrogen bonding.

Within a biological context, these hydrogen bonding capabilities allow this compound to interact with proteins and other macromolecules. The phenolic -OH group can form strong hydrogen bonds with hydrogen bond acceptors on proteins, such as the carbonyl oxygen of the peptide backbone or the oxygen atoms in the side chains of aspartate and glutamate. Conversely, the fluorine atom can form weak C–F···H–N or C–F···H–O hydrogen bonds with donor groups on proteins, such as the amide protons of the backbone or the hydroxyl groups of serine, threonine, or tyrosine. rsc.orgnih.gov Understanding the strength of hydrogen bonds involving fluorine is crucial for discerning the mode of action of fluorinated compounds in pharmaceuticals and agriculture. acs.orgresearchgate.net

The table below outlines the potential intermolecular hydrogen bonds that this compound can form with biological molecules.

| This compound Group | Interaction Type | Biological Partner Group (Example) | Bond Notation |

|---|---|---|---|

| Hydroxyl (-OH) | H-Bond Donor | Peptide Backbone Carbonyl | O–H···O=C |

| Hydroxyl (-OH) | H-Bond Donor | Aspartate/Glutamate Side Chain | O–H···O=C |

| Fluorine (-F) | Weak H-Bond Acceptor | Peptide Backbone Amide | C–F···H–N |

| Fluorine (-F) | Weak H-Bond Acceptor | Serine/Threonine Side Chain | C–F···H–O |

Modulating Biological Pathways through Halogen Interactions

Beyond hydrogen bonding, the fluorine atom in this compound can participate in another type of noncovalent interaction known as a halogen bond. A halogen bond is a short, directional interaction between a halogen atom (X) in a C-X bond and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). nih.gov These interactions have been recognized as significant forces in molecular folding and ligand-protein binding. nih.gov

In a C-F bond, the fluorine atom is highly electronegative, but the region of electrostatic potential along the extension of the C-F bond axis (the "σ-hole") is positive, allowing it to interact favorably with electron-rich atoms. nih.gov Although fluorine forms the weakest halogen bonds compared to chlorine, bromine, and iodine, these interactions can still play a role in the precise positioning of a ligand within a biological target's active site. rsc.org